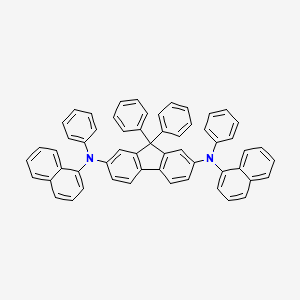

N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine

Overview

Description

“N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” is a hole transport material used in organic electronic devices such as organic light-emitting diodes (OLEDs), polymer photovoltaics (OPV), and perovskite solar cells . It is also known as NPB or NPD .

Synthesis Analysis

The synthesis of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” involves depositing thin films of the material onto a glass substrate using a thermal evaporation technique . The substrate temperature has a significant impact on the physical structure and influences the optical and electrical properties of the films .

Molecular Structure Analysis

The molecular structure of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been studied using scanning tunneling microscopy . The images reveal the appearance of different conformations in the first monolayer with submolecular resolution .

Physical And Chemical Properties Analysis

The solubility of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been measured in 23 organic solvents by UV absorption spectroscopy . The solubility ranged widely from 2.4 × 10–7 in methanol to 2.8 × 10–3 in chloroform .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound is primarily used as a hole-transporting material in OLED devices . OLEDs are critical in display technology due to their flexibility, lightweight, and color tunability. The performance of OLEDs, such as luminance and quantum efficiency, is significantly influenced by the molecular structure and purity of the hole-transporting layer. The compound’s high thermal stability and ability to form amorphous films make it an excellent candidate for enhancing the efficiency and operational durability of OLEDs .

Electronic Disorder Quantification

The compound is utilized in the study of electronic disorder in thin films used for OLEDs. By examining the adsorption of this material on substrates like Au(111), researchers can quantify the electronic disorder, which is crucial for understanding the charge transport and efficiency of OLEDs .

Hole Transport Enhancement

Research has shown that the hole current in amorphous films of this compound is highly dependent on the substrate temperature during vacuum deposition. The highest hole current is achieved at a specific substrate temperature, which contributes to the understanding of carrier traps and their impact on the electrical properties of organic amorphous films .

Photophysical Properties

The compound’s photophysical properties, such as its orbital energy levels (HOMO and LUMO), are essential for its application in optoelectronic devices. These properties influence the color and efficiency of the emitted light in OLEDs .

Thermal Stability and Density

The thermal stability and density of the compound’s films are crucial for the long-term performance of OLEDs. Vacuum-deposited films of this compound exhibit higher thermal stability and density compared to spin-coated films, which is beneficial for the device’s durability .

Molecular Orientation

The anisotropic molecular orientation of the compound’s films can be tuned by adjusting deposition conditions such as substrate temperature and deposition rate. This tunability is vital for optimizing the performance of OLEDs and other optoelectronic devices .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” could involve further studies on its use as a hole transport layer in perovskite solar cells . Additionally, more research could be done to understand the degradation mechanisms of OLEDs that use this compound .

properties

IUPAC Name |

2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCAURRJHOJJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

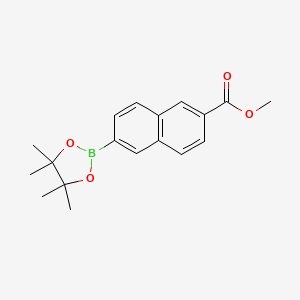

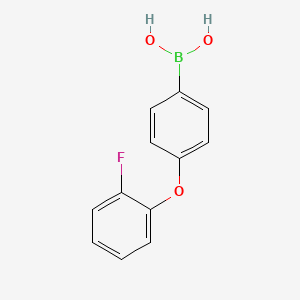

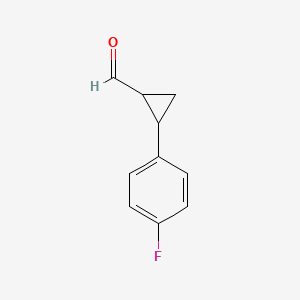

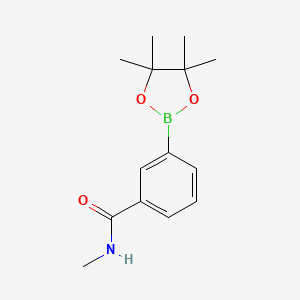

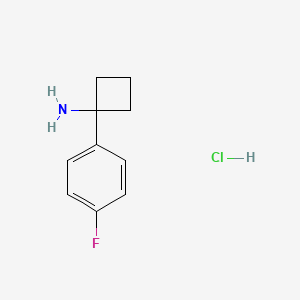

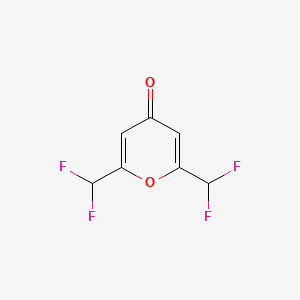

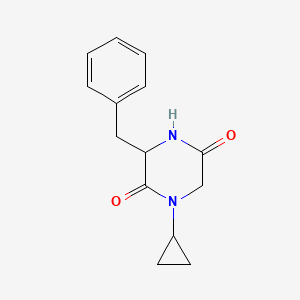

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)

![2-[(3-Ethyl-1-adamantyl)oxy]ethanol](/img/structure/B1440632.png)